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molecular formula C15H19FN2O3 B592278 Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1284243-44-2

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

Cat. No. B592278
M. Wt: 294.326
InChI Key: YWLGMXONVCDCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359367B2

Procedure details

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (prepared according to procedure reported in JP2005504737, 2.0 g, 9.99 mmol), 1-bromo-4-fluorobenzene (1.748 g, 9.99 mmol), N,N-dimethylethylenediamine (0.070 g, 0.799 mmol) and potassium hydrophosphate (KHPO4) (3.13 g, 17.98 mmol) in toluene (10 ml) was added copper (I)iodide (0.101 g, 0.529 mmol) at 25° C. The reaction mixture was heated to 80° C. for 16 h. Progress of the reaction was monitored by TLC. The reaction mixture was cooled to 25° C., diluted with ethyl acetate (25 ml) and filtered through a plug of celite and concentrated to give crude product. The crude product was purified over silica gel (100-200 mesh) by column chromatography using 30% ethyl acetate in hexane as eluent to obtain the title compound (0.8 g, 27.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.748 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydrophosphate
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper (I)iodide
Quantity
0.101 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
27.2%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.Br[C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1.CN(C)CCN>C1(C)C=CC=CC=1.C(OCC)(=O)C.[Cu]I>[F:22][C:19]1[CH:20]=[CH:21][C:16]([N:7]2[CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3][C:2]2=[O:1])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1CN(CCN1)C(=O)OC(C)(C)C
Name
Quantity
1.748 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
0.07 g
Type
reactant
Smiles
CN(CCN)C
Name
potassium hydrophosphate
Quantity
3.13 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper (I)iodide
Quantity
0.101 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified over silica gel (100-200 mesh) by column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 27.2%
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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